Cas no 2228909-69-9 (2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde)

2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde
- 1H-Pyrrolo[2,3-b]pyridine-3-acetaldehyde
- 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde
- EN300-1761036
- 2228909-69-9
- SCHEMBL21809223
-
- インチ: 1S/C9H8N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4-6H,3H2,(H,10,11)
- InChIKey: KTHRFBDOQJCPKE-UHFFFAOYSA-N
- ほほえんだ: C12NC=C(CC=O)C1=CC=CN=2
計算された属性
- せいみつぶんしりょう: 160.063662883g/mol
- どういたいしつりょう: 160.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.278±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 13.62±0.40(Predicted)
2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761036-0.05g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1761036-10.0g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1761036-5g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1761036-1g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1761036-2.5g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1761036-0.25g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1761036-1.0g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1761036-5.0g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1761036-0.1g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1761036-0.5g |
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde |
2228909-69-9 | 0.5g |
$1316.0 | 2023-09-20 |
2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehyde 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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10. Book reviews
2-{1H-pyrrolo2,3-bpyridin-3-yl}acetaldehydeに関する追加情報
Introduction to 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde (CAS No. 2228909-69-9)
2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde (CAS No. 2228909-69-9) is a unique and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The molecular formula of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde is C11H8N2O, and its molecular weight is approximately 184.19 g/mol. The compound features a pyrrolo[2,3-b]pyridine core linked to an acetaldehyde moiety, which imparts unique chemical and biological properties. The pyrrolo[2,3-b]pyridine scaffold is known for its involvement in various bioactive molecules, including several clinically approved drugs and drug candidates.
In terms of chemical synthesis, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde can be prepared through a series of well-defined steps. One common approach involves the reaction of 3-bromopyrrolo[2,3-b]pyridine with an appropriate aldehyde or ketone in the presence of a palladium catalyst. This method has been extensively studied and optimized to achieve high yields and purity levels. Recent advancements in catalytic methodologies have further enhanced the efficiency and sustainability of the synthesis process.
The biological activities of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde have been the subject of numerous investigations. One of the most notable findings is its potential as a modulator of key signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that this compound can selectively target specific enzymes or receptors, making it a promising candidate for the development of targeted therapies.
In the context of cancer research, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of human breast cancer cells by inducing cell cycle arrest and promoting apoptosis. These findings highlight its potential as a lead compound for the development of novel anticancer agents.
Beyond cancer research, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde has also shown promise in other therapeutic areas. For example, recent studies have explored its potential as an anti-inflammatory agent. Research conducted at a leading pharmaceutical institute demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These results suggest that it may have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde are another important aspect to consider in its development as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and demonstrates stable plasma concentrations over time. Additionally, it shows minimal toxicity at therapeutic doses, which is crucial for ensuring patient safety.
To further advance the understanding and application of 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde, ongoing research efforts are focused on optimizing its structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its target proteins. These insights are guiding the design of more effective derivatives with improved pharmacological properties.
In conclusion, 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetaldehyde (CAS No. 2228909-69-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.
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